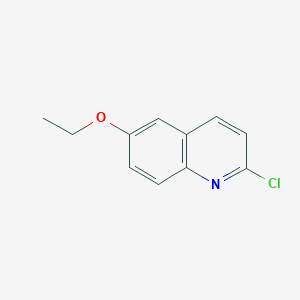

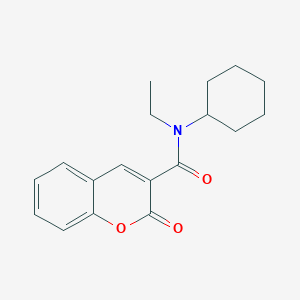

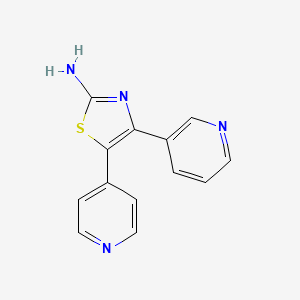

![molecular formula C11H17N5 B2503551 N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2320854-54-2](/img/structure/B2503551.png)

N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class, which is known for its potential biological activities. The structure of this compound suggests that it may have interesting interactions with various biological targets due to the presence of the triazolopyrimidine core and the tert-butyl and methyl substituents.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported in several studies. For instance, a series of N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines, with some showing marked cytotoxicity . Another study reported the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols through a three-component reaction, which also exhibited antimicrobial and antifungal activities . These studies indicate that the synthesis of triazolopyrimidine derivatives often involves multi-step reactions and can lead to compounds with significant biological activities.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been extensively studied. For example, the crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, was determined to have monoclinic symmetry and a flattened boat conformation for the triazine ring . Similarly, the structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine was analyzed, revealing chains formed by N—H⋯N hydrogen bonds . These findings suggest that the molecular structure of "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" would likely exhibit similar hydrogen bonding and conformational features.

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can be inferred from the versatile binding behavior of related compounds. For instance, complexes with 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine have been synthesized, showing the ability of these ligands to form supramolecular architectures through hydrogen bonding and coordination to metal ions . This suggests that "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" could also participate in complex formation and exhibit interesting binding properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be diverse. For example, the solvate structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid were reported, showing different supramolecular architectures due to variations in hydrogen bonding and π-π stacking interactions . Another study on the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed the formation of inversion dimers and layers packed by π-stacking interactions . These studies indicate that "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" would likely have similar solubility and intermolecular interaction characteristics.

Applications De Recherche Scientifique

Structural Analysis and Tautomerism

Research indicates that the introduction of a tert-butyl group into dihydropyrimidine rings, similar to the one found in N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, leads to significant structural implications. For instance, Desenko et al. (1993) explored the steric effects on the tautomeric equilibrium in similar compounds, highlighting how such structural modifications can impact the relative stabilization of enamine tautomers. Their findings underscore the importance of this compound in studying imine-enamine tautomerism and the effects of substituent bulkiness on molecular stability (Desenko et al., 1993).

Heterocyclic Chemistry and Nitration Reactions

The compound's framework has been utilized in the synthesis of a new family of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, as investigated by Gazizov et al. (2020). Their work demonstrates the compound's utility in nitration reactions, which are pivotal in the development of novel heterocyclic structures with potential applications across various scientific fields, including material science and pharmacology (Gazizov et al., 2020).

Synthesis of Derivatives and Antimicrobial Applications

The synthesis of derivatives of N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can lead to compounds with antimicrobial and antifungal properties. Komykhov et al. (2017) demonstrated the synthesis of related compounds with significant in vitro antimicrobial and antifungal activities. This research opens pathways for the development of new antimicrobial agents based on the structural motif of N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Komykhov et al., 2017).

Crystallography and Molecular Structure

The detailed study of the molecular and crystal structure of compounds containing the [1,2,4]triazolo[1,5-a]pyrimidin ring system, similar to the target compound, highlights the importance of such analyses in understanding compound stability, molecular interactions, and potential applications in materials science. For example, the work by Dolzhenko et al. (2011) on related compounds provides insights into the crystal packing and molecular interactions, contributing to the broader understanding of the chemical behavior and application potential of these compounds (Dolzhenko et al., 2011).

Propriétés

IUPAC Name |

N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-7-8(2)14-10-12-6-13-16(10)9(7)15-11(3,4)5/h6,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSMATXDHVHZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=NC=N2)N=C1C)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

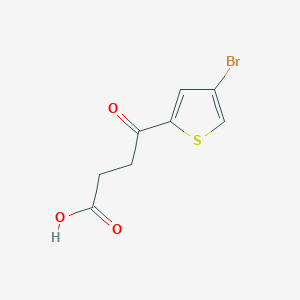

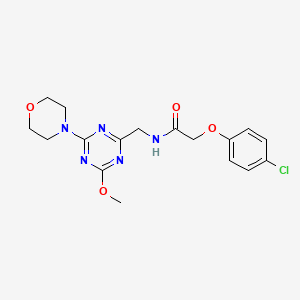

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

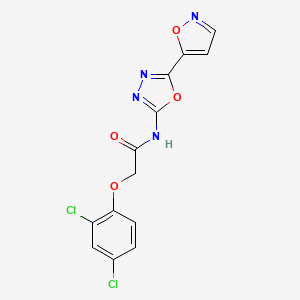

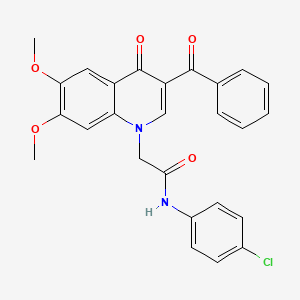

![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

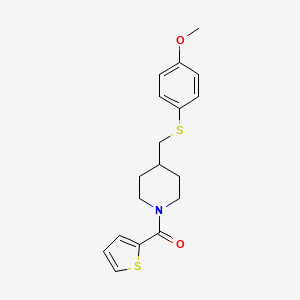

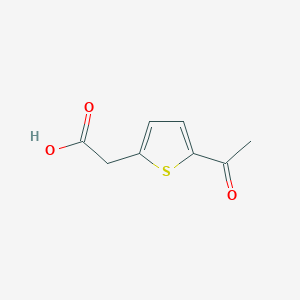

![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)